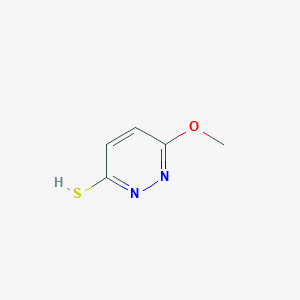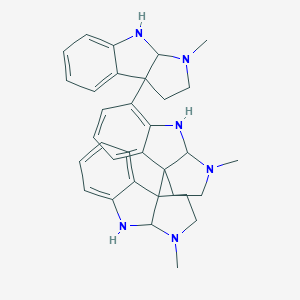
Hodgkinsina
Descripción general
Descripción
La hodgkinsina es un alcaloide que se encuentra en plantas del género Psychotria, particularmente Psychotria colorata . Es un trímero compuesto por tres subunidades de pirrolidinoindolina, con el monómero muy parecido a otro alcaloide, la eserolina . La this compound ha sido investigada por sus efectos antivirales, antibacterianos, antifúngicos y analgésicos .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La hodgkinsina actúa como un agonista de los opioides mu y un antagonista NMDA . Estos mecanismos se comparten con analgésicos de uso común como la morfina y la ketamina, respectivamente. Se cree que los efectos analgésicos del compuesto resultan de la activación concurrente de estas vías, similar a los analgésicos clínicos como la metadona y la levorfanol .
Compuestos Similares:
Eserolina: Comparte una estructura monomérica y una bioactividad similares.
Calycosidina: Otro alcaloide pirrolidinoindolina con rutas de síntesis comparables.
Quadrigemina C: Estructuralmente relacionado y sintetizado a través de métodos similares.
Singularidad: La estructura trimérica única de la this compound, compuesta por tres subunidades de pirrolidinoindolina, la diferencia de otros compuestos similares. Su doble mecanismo de acción como agonista de los opioides mu y antagonista NMDA también contribuye a su perfil farmacológico distinto .
Análisis Bioquímico
Biochemical Properties
Hodgkinsine interacts with various enzymes and proteins, contributing to its biochemical reactions. It acts as both a mu opioid agonist and an NMDA antagonist , mechanisms shared with commonly used painkillers like morphine and ketamine .
Cellular Effects
Hodgkinsine influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Its analgesic effects are thought to be one of the components responsible for the effects seen when Psychotria colorata is used in traditional medical practice .
Molecular Mechanism
At the molecular level, Hodgkinsine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its complex structure and multiple chiral centres have led to significant research to elucidate the structure-activity relationships of its various isomers and synthetic derivatives .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hodgkinsine change over time. It has been found to increase latency to paw licking in the hot plate test and latency to tail withdrawal in the tail-flick test in mice when administered at a dose of 5 mg/kg .
Dosage Effects in Animal Models
The effects of Hodgkinsine vary with different dosages in animal models. At a dose of 5 mg/kg, it has been found to have analgesic activity
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis total enantioselectiva de la hodgkinsina implica un ensamblaje dirigido por diazeno de fragmentos de ciclotriptamina . Este método permite la síntesis convergente de intermedios bis- y tris-diazenicos altamente complejos. La fotoextrusion de dinitrógeno de estos intermedios permite la formación estereoespecífica de todos los enlaces carbono-carbono C3a-C3a’ y C3a-C7’ y los centros estereogénicos cuaternarios asociados .
Métodos de Producción Industrial: La mayor parte de la investigación se centra en la síntesis a escala de laboratorio utilizando técnicas avanzadas de química orgánica .
Análisis De Reacciones Químicas
Tipos de Reacciones: La hodgkinsina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan típicamente.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas reducidas del alcaloide .
Comparación Con Compuestos Similares
Eseroline: Shares a similar monomeric structure and bioactivity.
Calycosidine: Another pyrrolidinoindoline alkaloid with comparable synthesis routes.
Quadrigemine C: Structurally related and synthesized through similar methods.
Uniqueness: Hodgkinsine’s unique trimeric structure, composed of three pyrrolidinoindoline subunits, sets it apart from other similar compounds. Its dual mechanism of action as a mu opioid agonist and NMDA antagonist also contributes to its distinct pharmacological profile .
Propiedades
IUPAC Name |
(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N6/c1-37-18-15-31(21-9-4-6-13-25(21)34-28(31)37)23-11-8-12-24-27(23)36-30-33(24,17-20-39(30)3)32-16-19-38(2)29(32)35-26-14-7-5-10-22(26)32/h4-14,28-30,34-36H,15-20H2,1-3H3/t28-,29+,30-,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWJPVYOXKFRQ-BDMNMGLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CCN(C6N5)C)C78CCN(C7NC9=CC=CC=C89)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CCN([C@H]6N5)C)[C@@]78CCN([C@@H]7NC9=CC=CC=C89)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60939524 | |
| Record name | Hodgkinsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18210-71-4 | |
| Record name | (3aS,3′aR,3′′aR,8aS,8′aR,8′′aR)-2,2′,2′′,3,3′,3′′,8,8′,8′′,8a,8′a,8′′a-Dodecahydro-1,1′,1′′-trimethyl-3a,3′a(1H,1′H):7′,3′′a(1′′H)-terpyrrolo[2,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18210-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hodgkinsine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60939524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


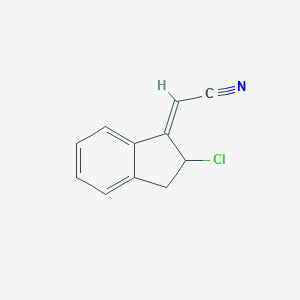

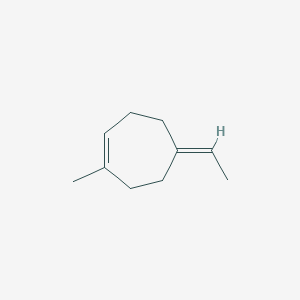
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
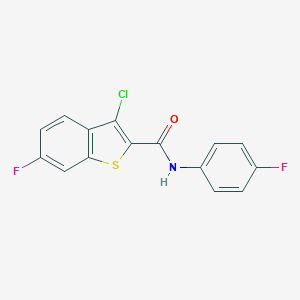
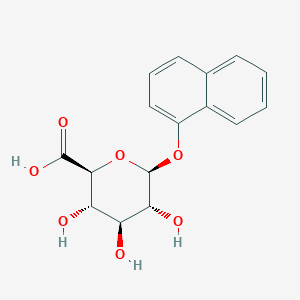
![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)


![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
